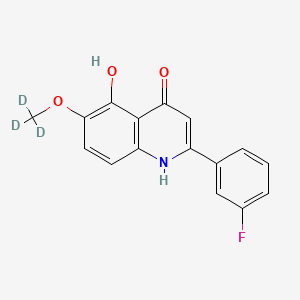
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is a synthetic compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to a quinolinone core. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with the quinolinone core in the presence of a palladium catalyst.
Methoxylation and Hydroxylation: The methoxy and hydroxy groups can be introduced through selective methylation and hydroxylation reactions, respectively.
Deuterium Labeling:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinolinone core can be reduced to a quinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a quinolinone derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can modulate its pharmacokinetic properties. The deuterium labeling can also influence the compound’s metabolic stability and reduce its rate of degradation.
相似化合物的比较
Similar Compounds
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: The non-deuterated version of the compound.
2-(3-Chlorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: A similar compound with a chlorine atom instead of a fluorine atom.
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinoline: A similar compound with a quinoline core instead of a quinolinone core.
Uniqueness
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is unique due to its deuterium labeling, which can provide valuable insights into its metabolic pathways and enhance its stability. The presence of the fluorophenyl group also distinguishes it from other quinolinone derivatives, potentially leading to different biological activities and applications.
属性
分子式 |
C16H12FNO3 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-5-hydroxy-6-(trideuteriomethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19)/i1D3 |
InChI 键 |
KCVJMDUIINBSFV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
规范 SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



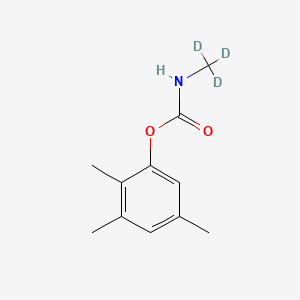


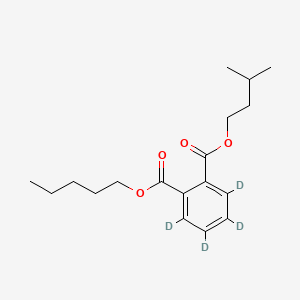
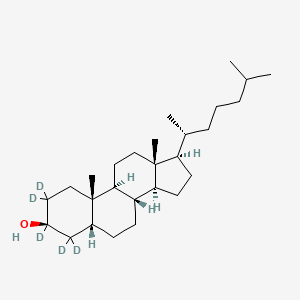
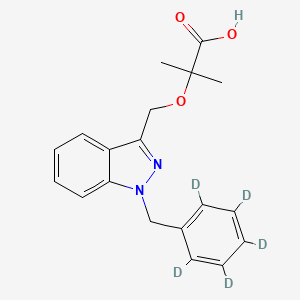
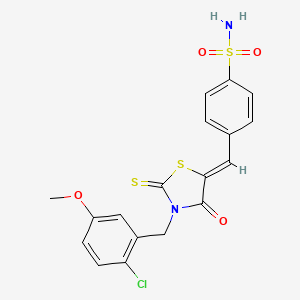


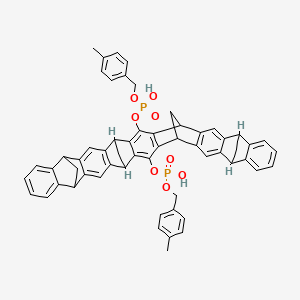
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
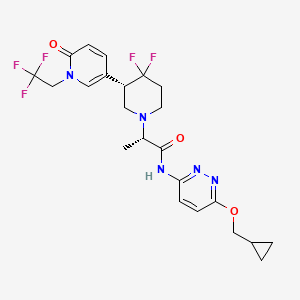
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
